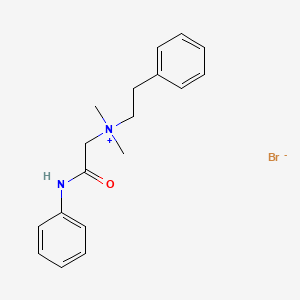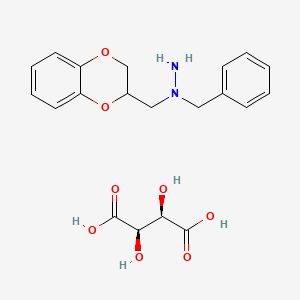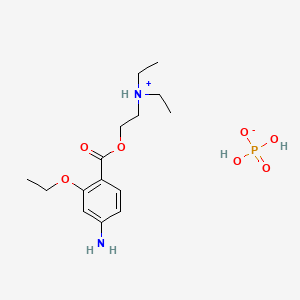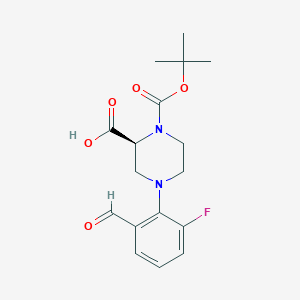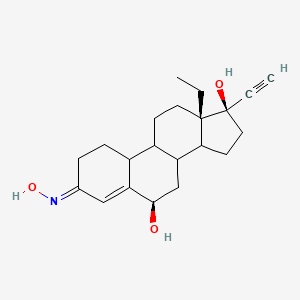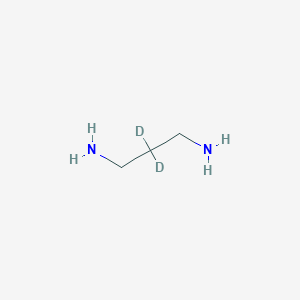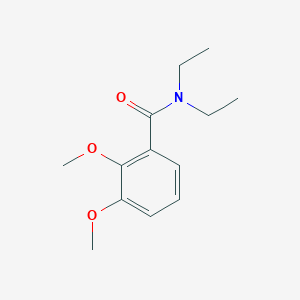
N,N-Diethyl-2,3-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-2,3-dimethoxybenzamide is a chemical compound with the molecular formula C13H19NO3. It is a derivative of benzamide, featuring two methoxy groups (-OCH3) and two ethyl groups (-C2H5) attached to the benzene ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2,3-dimethoxybenzoic acid as the starting material.
Esterification: The carboxylic acid group is first converted to an ester using an alcohol (e.g., ethanol) in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the corresponding ethyl ester.
Amidation: The ester is then subjected to amidation using diethylamine under reflux conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes, optimizing reaction conditions, and ensuring purity and yield. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert functional groups within the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and electrophiles like alkyl halides are employed.
Major Products Formed:
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Alcohols and amines are common reduction products.
Substitution: Various substituted benzamides and esters can be formed.
Scientific Research Applications
N,N-Diethyl-2,3-dimethoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has been investigated for its pharmacological properties, such as analgesic and anti-inflammatory effects.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
N,N-Diethyl-2,3-dimethoxybenzamide is compared with other similar compounds, such as N,N-Diethyl-3,4-dimethoxybenzamide and N,N-Dimethylbenzamide. These compounds share structural similarities but differ in the position and number of methoxy groups, leading to variations in their chemical properties and biological activities.
Comparison with Similar Compounds
N,N-Diethyl-3,4-dimethoxybenzamide
N,N-Dimethylbenzamide
N,N-Diethyl-4-methoxybenzamide
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
30577-84-5 |
|---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
N,N-diethyl-2,3-dimethoxybenzamide |
InChI |
InChI=1S/C13H19NO3/c1-5-14(6-2)13(15)10-8-7-9-11(16-3)12(10)17-4/h7-9H,5-6H2,1-4H3 |
InChI Key |
SUSWIGCCIPLSLE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=CC=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


